molecular formula C18H16O4 B158900 Truxillic acid CAS No. 490-20-0

Truxillic acid

Cat. No.: B158900
CAS No.: 490-20-0
M. Wt: 296.3 g/mol
InChI Key: QWFRRFLKWRIKSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Truxillic acid is known to interact with various ions such as Li+, Na+, K+ (Y+), and F-, Cl-, Br- (Z-) ions . These ions can bind to this compound through several combinations of cation-O and cation-π interactions . The fluoride anion F- induces the deprotonation of this compound .

Mode of Action

The interaction between this compound and these ions is mainly stabilized by electrostatic and inductive effects, which account for more than 60 percent of the total interaction energy . The most favorable binding site for cations allows for the formation of O-cation-O interactions where the cation is trapped between O37 and O38 atoms of this compound .

Biochemical Pathways

This compound is a hydrolysis product of isomeric truxillines, a family of alkaloids naturally occurring in illicit coca extracts . It can also be synthesized by photodimerization of cinnamic acid and analogues . Upon heating, Truxillic acids undergo cracking to give cinnamic acid .

Pharmacokinetics

It’s known that this compound derivatives can be prepared via solvent-free photocatalyzed [2+2] cyclodimerization of (e)-cinnamic acid . This suggests that the compound may undergo significant transformations in the body, potentially affecting its bioavailability.

Result of Action

This compound and its derivatives have been evaluated for their in vivo analgesic activity . Some derivatives of this compound exhibited significant analgesic activity in the acetic acid-induced writhing test .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain ions in the environment can affect the compound’s interactions and resulting changes . Furthermore, the compound’s reactivity can be influenced by UV light, as seen in the photodimerization of cinnamic acid to produce this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Truxillic acid is primarily synthesized via the [2 + 2] photocycloaddition of cinnamic acid. This reaction involves the direct excitation of cinnamic acid to its singlet state, leading to the formation of cyclobutane rings . The reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow photoreactors. These reactors allow for the efficient and controlled exposure of cinnamic acid to ultraviolet light, facilitating the [2 + 2] cycloaddition reaction on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Truxillic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Truxillic acid is often compared with truxinic acids, which are isomers with phenyl groups on adjacent methyne centers . Both truxillic and truxinic acids are derived from cinnamic acid through [2 + 2] photocycloaddition reactions. this compound is unique due to its specific stereochemistry and the resulting biological activities .

List of Similar Compounds

Properties

IUPAC Name

2,4-diphenylcyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFRRFLKWRIKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196252, DTXSID501316746
Record name Truxillic acid
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Record name α-Truxillic acid
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Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4462-95-7, 490-20-0
Record name Truxillic acid
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Record name Cocaic acid
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Record name Truxillic acid
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Record name α-Truxillic acid
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Record name 2,4-diphenylcyclobutane-1,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of truxillic acid?

A1: this compound has the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:* 13C CPMAS NMR: This technique can distinguish between different polymorphs of α-truxillic acid based on the chemical shifts of the cyclobutane ring carbons. For instance, the P2(1)/n polymorph shows two peaks for these carbons, while the C2/c polymorph displays three. []* Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure and molecular packing of this compound, differentiating between polymorphs and revealing hydrogen bonding patterns. [, ]* Infrared and Raman microspectroscopy: These techniques can identify the starting materials and products of reactions involving this compound, including the differentiation between α-truxillic acid and β-truxinic acid, its stereoisomer. []

Q3: How is this compound formed?

A3: this compound is primarily formed through the [2 + 2] photodimerization of trans-cinnamic acid upon exposure to ultraviolet light. This reaction is topochemical, meaning the arrangement of molecules in the crystal lattice dictates the stereochemistry of the product. [, , , , ]

Q4: What different polymorphs of this compound are known?

A4: Two main polymorphs of α-truxillic acid have been identified: * Polymorph I: Obtained through recrystallization from acetic acid−petroleum ether solution. [] * Polymorph II: Formed via a solid-state reaction of UV-irradiated α-cinnamic acid. [] These polymorphs exhibit distinct crystal structures, packing arrangements, and spectral properties. [, ]

Q5: Can different reaction conditions lead to different this compound isomers?

A5: Yes, the specific isomer of this compound formed depends on the reaction conditions and starting materials. For example, photodimerization of α-trans-cinnamic acid typically yields α-truxillic acid. In contrast, reaction of β-trans-cinnamic acid results in β-truxinic acid, a stereoisomer. [, , ]

Q6: Does this compound possess any notable biological activity?

A6: Yes, research suggests that this compound and its derivatives exhibit anti-inflammatory and antinociceptive activities. [, , , , , , ] For example, 4,4'-dihydroxy-α-truxillic acid has shown significant anti-inflammatory activity in animal models, comparable to or even surpassing the potency of some nonsteroidal anti-inflammatory drugs. [, , , , , ]

Q7: How does the dimeric structure of this compound influence its activity?

A7: Studies comparing the activities of this compound and its monomeric precursor, cinnamic acid, suggest that the dimeric structure plays a crucial role in its biological activity. While this compound demonstrates anti-inflammatory effects, cinnamic acid does not, indicating that the cyclobutane ring and overall dimeric structure are essential for its pharmacological properties. [, , ]

Q8: Are there any potential applications of this compound derivatives beyond pharmaceuticals?

A8: Yes, this compound derivatives show promise in various applications, including:* Drug delivery: Photolabile diblock copolymers incorporating this compound derivatives have been developed for controlled drug release applications. UV irradiation cleaves the this compound junction, triggering the disassembly of nano-objects and releasing encapsulated drugs. []* Material science: this compound derivatives have been utilized in the synthesis of bio-based polyamides with desirable properties such as high transparency, low yellowness index, and good heat resistance. []* Water treatment: Hybrid materials incorporating this compound derivatives into smectite clay structures have demonstrated potential for the removal of organic pollutants, such as o-phenylphenol and biphenyl, from water. []

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